
3,3-Dimethyltriaz-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyltriaz-1-ene is an organic compound with the molecular formula C2H7N3 It is a member of the triazene family, characterized by the presence of a triazene group (-N=N-N-) with two methyl groups attached to the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,3-Dimethyltriaz-1-ene can be synthesized through several methods. One common approach involves the reaction of dimethylamine with nitrous acid, resulting in the formation of the triazene compound. The reaction typically occurs under acidic conditions and at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The triazene group can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted triazene derivatives.
Aplicaciones Científicas De Investigación
3,3-Dimethyltriaz-1-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other triazene derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyltriaz-1-ene involves its interaction with molecular targets and pathways within cells. The triazene group can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including the inhibition of enzyme activity and the induction of cell death.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyltriazene: Similar in structure but with different substitution patterns.
3,3-Dimethyl-1-triazene 2-oxide: An oxidized derivative with distinct chemical properties.
N,N-Dimethyltriazene: Another member of the triazene family with different functional groups.
Uniqueness
3,3-Dimethyltriaz-1-ene is unique due to its specific substitution pattern and the resulting chemical properties
Propiedades
Número CAS |
73105-85-8 |
|---|---|
Fórmula molecular |
C2H7N3 |
Peso molecular |
73.10 g/mol |
Nombre IUPAC |
N-diazenyl-N-methylmethanamine |
InChI |
InChI=1S/C2H7N3/c1-5(2)4-3/h3H,1-2H3 |
Clave InChI |
KZEFZLRNGNWORL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


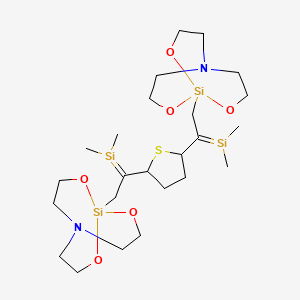
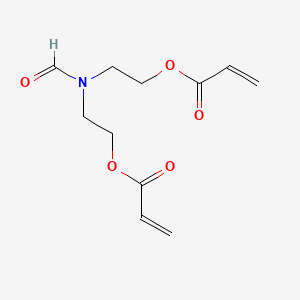
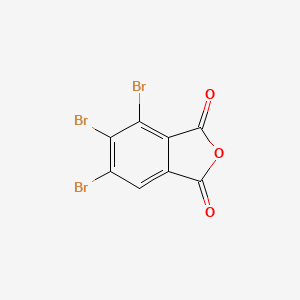


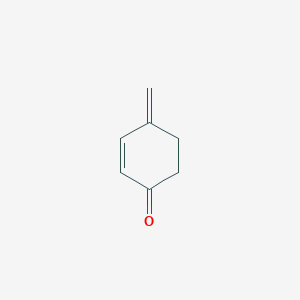
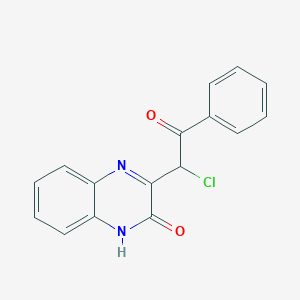
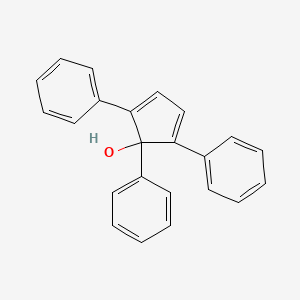
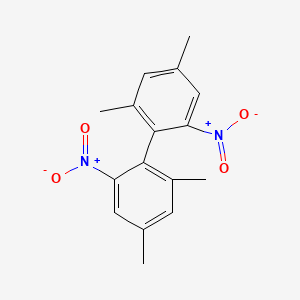
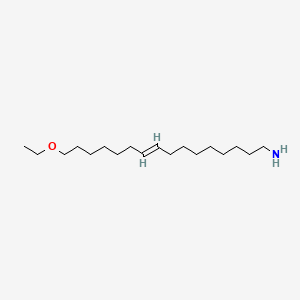
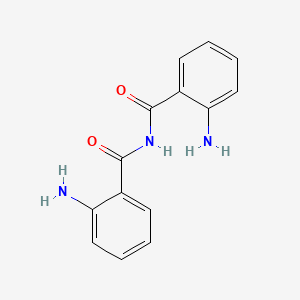
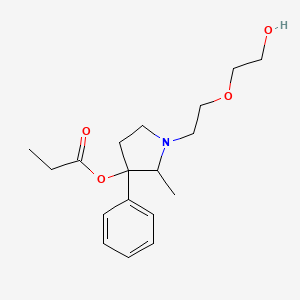
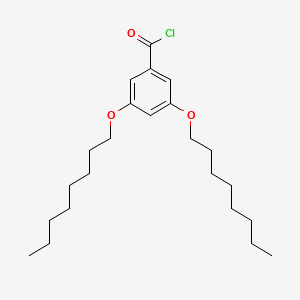
![2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide](/img/structure/B14459260.png)
